

"1-(Ethoxy)nonafluorobutane" physical and chemical properties

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Compound of Interest

Compound Name: **1-(Ethoxy)nonafluorobutane**

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An In-Depth Technical Guide to 1-(Ethoxy)nonafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-(Ethoxy)nonafluorobutane**, a hydrofluoroether (HFE) with the chemical formula $C_6H_5F_9O$. Also known by its commercial name HFE-7200, this compound has emerged as a versatile and environmentally favorable solvent and heat-transfer fluid in a multitude of high-tech applications. Its unique combination of properties, including high density, low viscosity, low surface tension, non-flammability, and excellent thermal and chemical stability, makes it a subject of significant interest in research and development. This document consolidates critical data on its physicochemical characteristics, explores its reactivity and stability, and presents standardized protocols for its analysis and handling, aiming to serve as an essential resource for scientists and engineers.

Introduction: The Advent of Hydrofluoroethers

The phasing out of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their ozone-depleting potential spurred the development of alternative chemical technologies. Hydrofluoroethers (HFEs) were introduced as a new class of compounds designed to offer high

performance with a significantly improved environmental and safety profile.^[1] **1-(Ethoxy)nonafluorobutane** is a prominent member of this class, valued for its zero ozone depletion potential (ODP) and low global warming potential (GWP).^{[2][3]} This guide delves into the core scientific principles that govern the behavior of this unique fluorinated ether.

Molecular Structure and Identification

The molecular structure of **1-(Ethoxy)nonafluorobutane** consists of a nonafluorobutyl group linked to an ethyl group via an ether oxygen. The high degree of fluorination is central to its distinct properties.

Figure 1: Chemical structure of **1-(Ethoxy)nonafluorobutane**.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1-ethoxy-1,1,2,2,3,3,4,4,4-nonafluorobutane ^[4]
Synonyms	Ethyl nonafluorobutyl ether, HFE-7200 ^[5]
CAS Number	163702-05-4 ^[6]
Molecular Formula	C ₆ H ₅ F ₉ O ^[6]
Molecular Weight	264.09 g/mol ^{[4][6]}
InChI Key	DFUYAWQUODQGFF-UHFFFAOYSA-N ^[4]

Physicochemical Properties

The physical properties of **1-(Ethoxy)nonafluorobutane** are summarized in the table below. These properties are critical for its application as a solvent and heat transfer fluid.

Table 2: Key Physicochemical Properties of **1-(Ethoxy)nonafluorobutane**

Property	Value
Appearance	Colorless liquid
Odor	Odorless
Density (at 25 °C)	1.43 g/mL[2]
Boiling Point	76 °C[7]
Melting Point	-138 °C[7]
Vapor Pressure (at 25 °C)	109 mmHg[2]
Viscosity (at 25 °C)	0.61 cPs[2]
Surface Tension	13.6 dynes/cm[2]
Refractive Index (n _{20/D})	1.282[7]
Heat of Vaporization (at boiling point)	30 cal/g[2]
Specific Heat	0.29 cal/g°C[2]

Solubility Profile

1-(Ethoxy)nonafluorobutane exhibits selective solubility. It is practically insoluble in water (<20 ppmw), but water has a low solubility in it (92 ppmw).[2] Its miscibility with a range of organic solvents is a key attribute for its use in various applications. While comprehensive miscibility data is not extensively published, hydrofluoroethers like HFE-7100 (a related compound) are miscible with less polar organic solvents like THF, toluene, and acetone, but immiscible with more polar solvents such as acetonitrile, methanol, and dimethylformamide.[8] This suggests a similar trend for **1-(Ethoxy)nonafluorobutane**, positioning it as a solvent for non-polar to moderately polar compounds. Its lipophilic character makes it a potential substitute for hexane in certain chromatographic applications.[7]

Chemical Properties and Reactivity

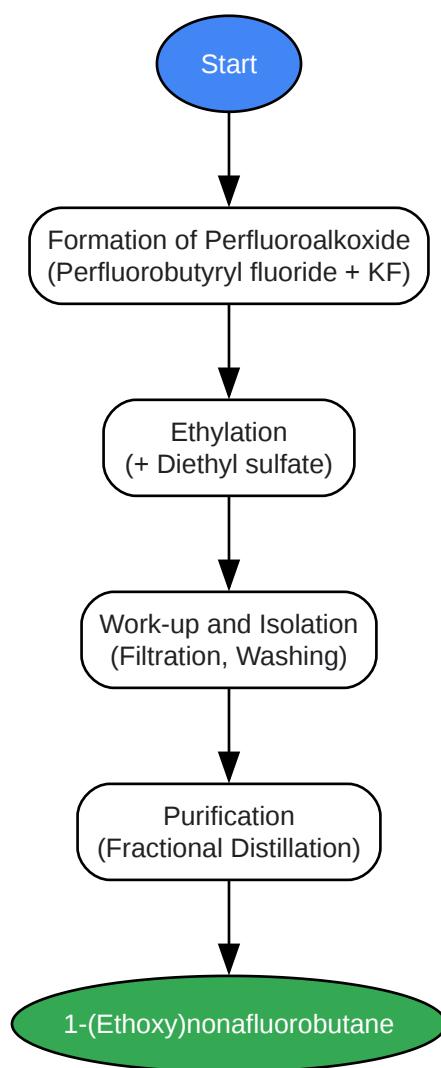
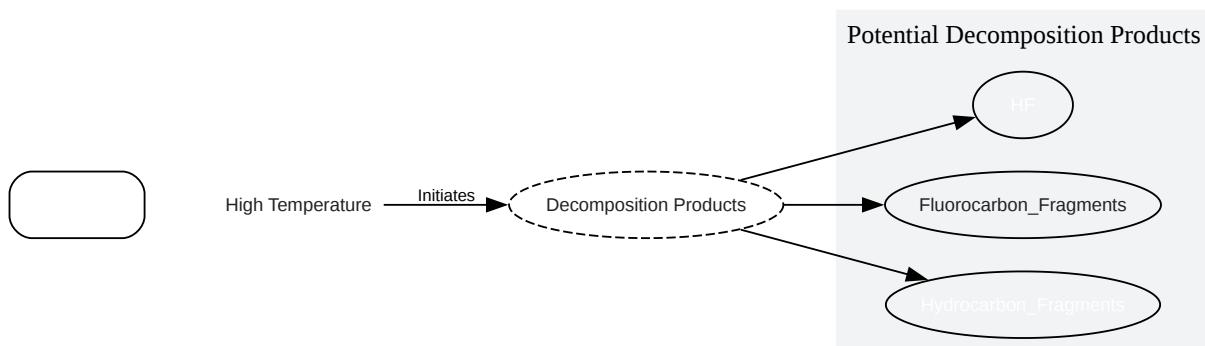
General Reactivity and Stability

A hallmark of hydrofluoroethers is their high degree of chemical and thermal stability.[9] The strong carbon-fluorine bonds in **1-(Ethoxy)nonafluorobutane** impart exceptional resistance to

chemical degradation.[10] It is generally unreactive with strong acids and bases under normal conditions. This inertness allows for its use in processes where unwanted chemical reactions must be minimized.[10]

Thermal Decomposition

While thermally stable, at very high temperatures, **1-(Ethoxy)nonafluorobutane** will decompose. The primary decomposition products are expected to be toxic hydrogen fluoride and various fluorocarbon compounds. The decomposition mechanism of perfluoroalkyl ether carboxylic acids (a related class of compounds) suggests that cleavage of the C-O ether bond is a key pathway.[11] For hydrofluoroalkanes, thermal decomposition is often initiated by C-C bond fission rather than HF elimination.[2] The exact decomposition profile for **1-(Ethoxy)nonafluorobutane** would depend on the specific conditions, but the formation of smaller perfluorinated and hydrofluorinated fragments is anticipated.



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